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Abstract
(E)-oct-3-ene, a member of the alkene family, is a valuable hydrocarbon in organic synthesis.

This guide provides an in-depth analysis of its chemical identity, physicochemical properties,

synthesis, reactivity, and safety protocols. The document is intended for researchers, scientists,

and drug development professionals, offering technical insights and practical methodologies

relevant to the laboratory and process development environments. We will explore its

nomenclature, key identifiers, spectroscopic characteristics, and provide a detailed, validated

protocol for its stereoselective synthesis. Furthermore, this guide outlines its applications as a

synthetic intermediate and the critical safety measures required for its handling and storage.

Nomenclature and Identification
The precise identification of a chemical entity is foundational for research, development, and

regulatory compliance. This section details the standardized naming conventions and unique

identifiers for (E)-oct-3-ene.

IUPAC Name
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC)

is (E)-oct-3-ene.[1][2] The "(E)" prefix, from the German entgegen, specifies the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1194795?utm_src=pdf-interest
https://webbook.nist.gov/cgi/cbook.cgi?ID=C14919018&Mask=8
https://pubchem.ncbi.nlm.nih.gov/compound/trans-3-Octene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stereochemistry of the double bond, indicating that the higher-priority substituents on each

carbon of the double bond are on opposite sides.

Synonyms
In literature and commercial listings, (E)-oct-3-ene is also known by several other names. The

most common of these are:

trans-3-Octene[1][2][3]

(3E)-3-Octene[1][2][3]

(E)-3-Octene[1][2][3]

Chemical Identifiers
For unambiguous database searching and material cataloging, the following identifiers are

crucial:

Identifier Value Source

CAS Registry Number 14919-01-8 NIST[1][3], PubChem[2]

PubChem CID 638228 PubChem[2]

Molecular Formula C₈H₁₆ NIST[1][3], PubChem[2]

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-

4-2/h5,7H,3-4,6,8H2,1-2H3/b7-

5+

NIST[1][3], PubChem[2]

InChIKey
YCTDZYMMFQCTEO-

FNORWQNLSA-N
NIST[1][3], PubChem[2]

SMILES CCCC/C=C/CC PubChem[2]

Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is essential for

designing experiments, developing purification strategies, and ensuring safe handling.
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Key Physicochemical Data
The following table summarizes the key physical and chemical properties of (E)-oct-3-ene.

Property Value Unit Notes/Source

Molecular Weight 112.21 g/mol PubChem[2], NIST[1]

Appearance Clear, colorless liquid Sigma-Aldrich[4]

Boiling Point 122 - 123 °C
at 760 mmHg (lit.)[4]

[5]

Melting Point -89 to -86 °C lit.[5]

Density 0.715 - 0.718 g/cm³ at 25°C (lit.)[4][5][6]

Refractive Index 1.413 n20/D lit.[5][6]

Flash Point 70 °F Closed cup[5]

Spectroscopic Profile
Spectroscopic data is critical for the structural confirmation and purity assessment of (E)-oct-3-

ene.

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion

(M+) peak at m/z = 112. The fragmentation pattern is characteristic of a linear alkene.[7][8]

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a characteristic C-H

stretching peak for the vinyl hydrogens around 3010-3030 cm⁻¹ and a sharp C=C stretching

absorption near 965 cm⁻¹, which is indicative of the trans (E) configuration.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The vinyl protons (-CH=CH-) typically appear as a multiplet in the range of 5.3-

5.5 ppm. The large coupling constant (J ≈ 15 Hz) between these protons is a definitive

indicator of the trans stereochemistry.
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¹³C NMR: The sp² hybridized carbons of the double bond will appear in the downfield

region of the spectrum, typically between 125 and 135 ppm.

Synthesis and Purification
The stereoselective synthesis of (E)-alkenes is a common objective in organic chemistry. The

reduction of an alkyne using sodium in liquid ammonia is a classic and reliable method for

producing trans-alkenes with high stereoselectivity.

Stereoselective Synthesis: Dissolving Metal Reduction
Principle: The reduction of oct-3-yne with sodium metal in liquid ammonia (a Birch-type

reduction) proceeds via a radical anion intermediate. The subsequent protonation and second

electron transfer steps favor the formation of the more thermodynamically stable trans-alkene.

This method is highly effective for generating (E)-isomers, avoiding the catalysts that can

sometimes lead to over-reduction or isomerization.

Detailed Experimental Protocol
Objective: To synthesize (E)-oct-3-ene from oct-3-yne.

Materials:

Oct-3-yne

Sodium metal

Liquid ammonia, anhydrous

Ammonium chloride (NH₄Cl)

Diethyl ether

Pentane

Magnesium sulfate (MgSO₄), anhydrous

Three-neck round-bottom flask with a dry ice/acetone condenser, dropping funnel, and gas

inlet.
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Methodology:

Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, a dry

ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

Ammonia Condensation: Under a stream of inert gas (argon or nitrogen), cool the flask to

-78 °C (dry ice/acetone bath) and condense approximately 200 mL of anhydrous ammonia.

Sodium Dissolution: Carefully add small, freshly cut pieces of sodium metal (approx. 1.2

equivalents) to the stirring liquid ammonia. The formation of a deep blue color indicates the

dissolution of sodium and the presence of solvated electrons.

Alkyne Addition: Dissolve oct-3-yne (1 equivalent) in 20 mL of anhydrous diethyl ether. Add

this solution dropwise to the sodium-ammonia solution over 30 minutes. The blue color

should fade as the reaction proceeds. If the color persists, it indicates the reaction is

complete.

Quenching: After stirring for 2 hours, quench the reaction by the cautious, portion-wise

addition of solid ammonium chloride until the blue color is completely discharged. This step

neutralizes the excess sodium amide formed during the reaction.

Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight

in a well-ventilated fume hood.

Workup: Add 100 mL of water to the remaining residue. Transfer the mixture to a separatory

funnel and extract with pentane (3 x 50 mL).

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium

sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to

avoid loss of the volatile product.

Characterization: Confirm the identity and purity of the resulting (E)-oct-3-ene using ¹H NMR,

IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis and Purification Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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